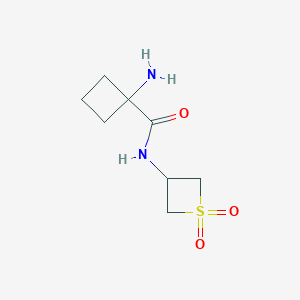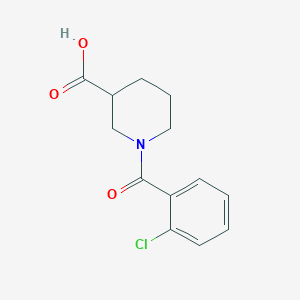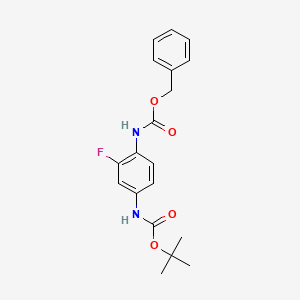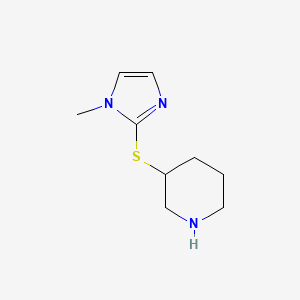
5-Fluoropyridine-3,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoropyridine-3,4-diamine hydrochloride is a fluorinated aromatic amine compound. It is characterized by the presence of a fluorine atom at the 5-position and two amino groups at the 3- and 4-positions on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyridine-3,4-diamine hydrochloride typically involves the nucleophilic substitution of a halogenated pyridine derivative. One common method is the reaction of 4-chloro-3-fluoropyridine with ammonia or an amine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoropyridine-3,4-diamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other substituents on the pyridine ring.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyridines, nitro compounds, and reduced amine derivatives .
Applications De Recherche Scientifique
5-Fluoropyridine-3,4-diamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism of action of 5-Fluoropyridine-3,4-diamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, inhibit protein-protein interactions, and affect cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluoropyridine: Similar structure but with two fluorine atoms instead of one.
5-Chloropyridine-3,4-diamine: Chlorine atom at the 5-position instead of fluorine.
5-Bromopyridine-3,4-diamine: Bromine atom at the 5-position instead of fluorine.
Uniqueness
5-Fluoropyridine-3,4-diamine hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chlorinated and brominated analogs. The fluorine atom’s strong electron-withdrawing effect reduces the basicity of the amino groups, making the compound less reactive in certain nucleophilic substitution reactions .
Propriétés
Formule moléculaire |
C5H7ClFN3 |
|---|---|
Poids moléculaire |
163.58 g/mol |
Nom IUPAC |
5-fluoropyridine-3,4-diamine;hydrochloride |
InChI |
InChI=1S/C5H6FN3.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,7H2,(H2,8,9);1H |
Clé InChI |
AMSZVYSTCONORL-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)F)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)
![6-(4-Methoxybenzo[d]oxazol-2-yl)-3-phenyl-2,5-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12943114.png)









